4-[[(E)-2-Phenylethenyl]sulfonylamino]-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Description
4-[[(E)-2-Phenylethenyl]sulfonylamino]-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 1,3,4-thiadiazol-2-yl group linked via the sulfonamide nitrogen and a (E)-styrenylsulfonylamino substituent at the para position of the benzene ring. This structural architecture is characteristic of bioactive molecules targeting enzymes such as cyclooxygenase-2 (COX-2) and kinases, as well as antimicrobial agents. The compound’s design integrates sulfonamide pharmacophores, known for their enzyme-inhibitory properties, with heterocyclic moieties that enhance binding affinity and selectivity .
Properties
IUPAC Name |
4-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S3/c21-26(22,11-10-13-4-2-1-3-5-13)19-14-6-8-15(9-7-14)27(23,24)20-16-18-17-12-25-16/h1-12,19H,(H,18,20)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKRZBVJBWRNJX-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide represents a novel class of sulfonamide derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and diabetes management. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and underlying mechanisms.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Sulfonamide moiety : Known for its pharmacological significance.
- Thiadiazole ring : Associated with various biological activities including anticancer effects.
- Phenylethenyl group : Imparts unique reactivity and biological properties.
Anticancer Activity
Recent studies have indicated that compounds containing the thiadiazole moiety exhibit significant anticancer properties. Specifically, the compound under discussion has shown promising results against various cancer cell lines.
-
Cell Viability Studies :
Concentration (μg/ml) Cell Viability (%) 250 45 300 30 - Mechanism of Action :
Enzyme Inhibition
The compound also demonstrates potential as an α-glucosidase inhibitor , which is crucial for managing diabetes by regulating blood sugar levels.
-
Inhibition Studies :
Compound IC50 (μM) Test Compound 53.0 ± 7.7 Acarbose (control) 228.3 ± 9.2
Case Studies
A notable study highlighted the effectiveness of similar sulfonamide derivatives in treating chronic myelogenous leukemia and gastrointestinal stromal tumors. These findings support the hypothesis that modifications to the sulfonamide structure can enhance therapeutic efficacy against various malignancies .
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. The specific compound under consideration has shown effectiveness against various bacterial strains, making it a candidate for further development as an antibiotic agent. Studies have demonstrated that modifications in the sulfonamide structure can enhance antimicrobial potency and spectrum.
Anticancer Properties
Sulfonamides have been investigated for their anticancer activities. The compound's ability to inhibit certain enzymes involved in cancer cell proliferation has been documented. For instance, studies have reported that derivatives similar to this compound can induce apoptosis in cancer cells through the inhibition of the folate synthesis pathway.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Research suggests that sulfonamides can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfonamide derivatives revealed that those with a phenylethenyl group exhibited enhanced activity against Escherichia coli and Staphylococcus aureus. The study highlighted that structural modifications could lead to compounds with improved efficacy and reduced resistance profiles.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound induced cell cycle arrest and apoptosis in human cancer cell lines. The mechanism was linked to the disruption of folate metabolism, which is crucial for DNA synthesis in rapidly dividing cells.
Comparison with Similar Compounds
Table 1: COX-2 Inhibitory Activity of Analogous Compounds
Antimicrobial and Antiviral Agents
Benzenesulfonamides bearing indolylideneamino or pyrimidine substituents, such as 4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide, exhibit broad-spectrum antimicrobial activity . The target compound’s 1,3,4-thiadiazol-2-yl group may enhance antimicrobial efficacy due to the heterocycle’s ability to disrupt bacterial membrane integrity or enzyme function.
Table 2: Antimicrobial Activity of Sulfonamide Derivatives
Key Insight : Substitution of pyrimidine with thiadiazole may improve lipophilicity, enhancing cell permeability and antimicrobial potency .
Kinase Inhibitors (VEGFR-2)
Thiadiazole-containing sulfonamides, such as Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide (Compound 10), inhibit VEGFR-2 with higher efficacy than dasatinib (IC₅₀ = 0.12 μM vs. 0.15 μM) . The target compound’s styrenylsulfonylamino group could similarly engage in hydrogen bonding with kinase active sites.
Table 3: Kinase Inhibition by Thiadiazole Sulfonamides
Key Insight : The (E)-styrenyl group’s rigidity may optimize spatial alignment in kinase binding pockets, analogous to dimethoxyphenyl substituents in Compound 10 .
Structural Analogs with Thiadiazole Moieties
Phthalocyanine derivatives like (E)-(((4-bromo-3',4'-dicyanobiphenyl-2-yl)methylene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide highlight the versatility of thiadiazole sulfonamides in non-pharmaceutical applications (e.g., photodynamic therapy) . Additionally, N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide demonstrates the role of alkyl substituents on thiadiazole in modulating bioactivity .
Key Insight : The target compound’s unsubstituted thiadiazole ring may offer synthetic flexibility for further derivatization to optimize pharmacokinetic properties .
Q & A
What are the optimized synthetic routes for 4-[[(E)-2-Phenylethenyl]sulfonylamino]-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide, and how can reaction conditions be tailored to improve yield?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the thiadiazole core and subsequent sulfonylation. Key steps include:
- Thiadiazole Formation: Reacting thiosemicarbazide derivatives with carboxylic acids or their equivalents under reflux conditions (e.g., glacial acetic acid, 3–5 hours) to form the 1,3,4-thiadiazol-2-amine scaffold .
- Sulfonylation: Introducing the sulfonyl group via reaction with 4-[(E)-styrylsulfonyl] chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating the final product.
Optimization Tips: - Use microwave-assisted synthesis to reduce reaction time for thiadiazole formation .
- Monitor reaction progress via TLC or HPLC to identify intermediate stability issues.
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
Answer:
Core Techniques:
- NMR Spectroscopy: H and C NMR confirm sulfonamide linkage (δ 10–12 ppm for NH) and E-configuration of the styryl group (J = 16 Hz for trans-coupled protons) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- HPLC-PDA: Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Resolving Data Conflicts: - Cross-validate using X-ray crystallography for absolute configuration confirmation .
- Re-run NMR with deuterated DMSO to resolve solubility-induced peak broadening.
How can computational methods like molecular docking elucidate the compound’s mechanism of action against enzymatic targets?
Answer (Advanced):
Workflow:
Target Selection: Prioritize enzymes like carbonic anhydrase or cyclooxygenase, known to interact with sulfonamides .
Docking Setup: Use AutoDock Vina or Schrödinger Suite with optimized force fields. Prepare the ligand (compound) by assigning Gasteiger charges and minimizing energy.
Binding Analysis: Focus on hydrogen bonds between the sulfonamide group and active-site zinc ions, and π-π stacking with the styryl moiety .
Validation:
- Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC values from enzyme inhibition assays.
What structural modifications enhance the compound’s bioactivity, and how are Structure-Activity Relationships (SAR) systematically explored?
Answer (Advanced):
Key Modifications:
- Thiadiazole Substitution: Replace the 1,3,4-thiadiazole with 1,2,4-triazole to assess changes in electron-withdrawing effects .
- Styryl Group Tuning: Introduce electron-donating groups (e.g., -OCH) on the phenyl ring to improve π-stacking with hydrophobic enzyme pockets .
SAR Strategies: - Synthesize analogs with incremental changes (e.g., halogens, alkyl chains) and test in vitro against target enzymes.
- Use QSAR models to correlate logP values with cellular permeability .
How should researchers address contradictions between computational predictions and experimental biological activity data?
Answer (Advanced):
Root Causes:
- Solubility Issues: Predicted activity may not account for poor solubility. Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles .
- Off-Target Effects: Validate specificity via kinome-wide profiling or CRISPR-Cas9 knockout models.
Mitigation: - Combine MD simulations (explicit solvent models) to assess conformational stability in aqueous environments .
- Re-evaluate docking parameters (e.g., flexible vs. rigid receptor models).
What advanced computational approaches (e.g., DFT, MD simulations) are recommended for studying electronic properties and stability?
Answer (Advanced):
Methods:
- DFT Calculations: Gaussian 09 with B3LYP/6-311G(d,p) basis set to compute HOMO-LUMO gaps and electrostatic potential maps. This predicts reactivity sites (e.g., sulfonamide nitrogen) .
- MD Simulations: NAMD or GROMACS with CHARMM force field to simulate ligand-protein stability over 100 ns trajectories. Analyze RMSD plots for binding stability .
Applications: - Predict metabolic stability by simulating CYP450 interactions.
How can researchers develop robust analytical methods for quantifying this compound in biological matrices?
Answer:
Method Development:
- LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Optimize MRM transitions for sulfonamide fragmentation (e.g., m/z 420 → 198) .
- Validation Parameters:
- Linearity: R ≥ 0.995 over 1–1000 ng/mL.
- Recovery: ≥85% from plasma via protein precipitation (acetonitrile).
Challenges:
- Address matrix effects by using isotopically labeled internal standards (e.g., C-analog) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
